molecular formula C26H21FN2O3 B2838523 4'-(2-Fluorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione CAS No. 1177506-85-2

4'-(2-Fluorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione

Cat. No.: B2838523
CAS No.: 1177506-85-2
M. Wt: 428.463
InChI Key: MIMUXDSTTFGLPT-UHFFFAOYSA-N
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Description

Chroman-4’-one-3’-spiro-3-N-methyl-4-(2-fluorophenyl)-pyrrolidine-2-spiro-3"-oxindole is a complex organic compound that features multiple fused ring systems, including chromanone, pyrrolidine, and oxindole moieties

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving spiro compounds.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chroman-4’-one-3’-spiro-3-N-methyl-4-(2-fluorophenyl)-pyrrolidine-2-spiro-3"-oxindole typically involves multi-step organic reactions. Key steps may include:

    Formation of the chromanone core: This can be achieved through cyclization reactions involving phenolic compounds.

    Spirocyclization: The spiro linkage between the chromanone and pyrrolidine rings can be formed using nucleophilic substitution or cycloaddition reactions.

    Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the oxindole moiety: This can be synthesized through cyclization reactions involving isatin derivatives.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromanone and oxindole moieties.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of chroman-4’-one-3’-spiro-3-N-methyl-4-(2-fluorophenyl)-pyrrolidine-2-spiro-3"-oxindole likely involves interaction with specific molecular targets, such as enzymes or receptors. The spiro structure may allow for unique binding interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: Known for their biological activity and use in drug development.

    Chromanones: Compounds with antioxidant and anti-inflammatory properties.

    Pyrrolidines: Common in pharmaceuticals due to their diverse biological activities.

Uniqueness

The combination of chromanone, pyrrolidine, and oxindole moieties in a single molecule makes chroman-4’-one-3’-spiro-3-N-methyl-4-(2-fluorophenyl)-pyrrolidine-2-spiro-3"-oxindole unique. This structural complexity may result in distinct biological activities and potential therapeutic applications.

Properties

InChI

InChI=1S/C26H21FN2O3/c1-29-14-19(16-8-2-5-11-20(16)27)25(15-32-22-13-7-3-9-17(22)23(25)30)26(29)18-10-4-6-12-21(18)28-24(26)31/h2-13,19H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMUXDSTTFGLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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